5-FAM-Alkyne

Click chemistry Isomeric purity Bioconjugation

Choose 5-FAM-Alkyne (single 5-isomer) for reproducible click chemistry labeling. Unlike 6-FAM-alkyne or isomeric mixtures, the defined 5-isomer eliminates variability in sterically constrained conjugations. With ≥95% HPLC purity, quantum yield 0.93, and extinction ≥80,000 M⁻¹cm⁻¹, it delivers optimal signal on 488 nm laser systems. Supports both CuAAC and SPAAC workflows for in vitro to live-cell transition. Validated as ALP biosensor probe.

Molecular Formula C24H15NO6
Molecular Weight 413.39
CAS No. 510758-19-7
Cat. No. B607409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-FAM-Alkyne
CAS510758-19-7
SynonymsFAM alkyne, 5-isomer , FAM alkyne 5-isomer, FAM alkyne 5isomer
Molecular FormulaC24H15NO6
Molecular Weight413.39
Structural Identifiers
SMILESC#CCNC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C24H15NO6/c1-2-9-25-22(28)13-3-6-17-16(10-13)23(29)31-24(17)18-7-4-14(26)11-20(18)30-21-12-15(27)5-8-19(21)24/h1,3-8,10-12,26-27H,9H2,(H,25,28)
InChIKeyUNBAJBIGCBVWJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





5-FAM-Alkyne (CAS 510758-19-7): A Click Chemistry-Ready Fluorescein Probe for Azide-Functionalized Biomolecule Labeling


5-FAM-Alkyne (CAS 510758-19-7) is a xanthene-based green fluorescent probe belonging to the 5-carboxyfluorescein (5-FAM) family, functionalized with a terminal alkyne moiety . It serves as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azide-containing biomolecules . The compound is supplied as the single 5-isomer, distinct from isomeric mixtures or 6-isomer variants, with molecular formula C₂₄H₁₅NO₆ and molecular weight 413.38 g/mol [1].

Why 5-FAM-Alkyne Cannot Be Casually Substituted with Other FAM Derivatives or Generic Alkyne-Fluorophores


Substituting 5-FAM-Alkyne with 6-FAM-Alkyne isomers or alternative fluorescent alkynes (e.g., rhodamine-alkyne, Cy3-alkyne) introduces quantifiable performance variability that affects experimental reproducibility. The 5-isomer and 6-isomer of FAM-alkyne exhibit differential conjugation efficiency and hydrophilicity profiles [1]. Furthermore, FAM-based alkynes differ fundamentally from rhodamine or cyanine alkynes in brightness, photostability, pH sensitivity, and spectral compatibility with standard 488 nm laser lines [2]. Even within the FAM-alkyne class, product purity varies significantly across vendors (95% to ≥98% by HPLC), directly impacting labeling stoichiometry and signal-to-noise ratios in quantitative assays .

Quantitative Differentiation Evidence for 5-FAM-Alkyne (CAS 510758-19-7) Versus In-Class Comparators


Single 5-Isomer Configuration Versus Mixed 5/6-Isomer Formulations Reduces Experimental Variability in Conjugation Efficiency

5-FAM-Alkyne (CAS 510758-19-7) is supplied as the defined single 5-isomer, whereas many commercially available FAM-alkyne products are marketed as 5/6-isomer mixtures. The single-isomer configuration ensures consistent conjugation orientation and eliminates the batch-to-batch variability inherent in isomeric mixtures, which can differ in labeling efficiency due to differential steric accessibility of the alkyne group between 5- and 6-substituted isomers [1]. This is particularly critical in quantitative applications requiring precise stoichiometric control. For applications where single-isomer purity is non-negotiable, 5-FAM-Alkyne provides a defined alternative to the isomeric mixtures of 6-FAM-Alkyne (CAS 478801-49-9) [2].

Click chemistry Isomeric purity Bioconjugation Fluorescence labeling

Fluorescence Quantum Yield of 0.93 Provides Benchmark Brightness Among Fluorescein-Class Alkyne Probes

5-FAM-Alkyne exhibits a fluorescence quantum yield (Φ) of 0.93 in aqueous buffer, representing near-unity fluorescence efficiency within the fluorescein dye class [1]. This value is consistent across multiple independent vendor characterizations (Kerafast, Luna Nanotech, Antibodies.com) and applies identically to both the 5-isomer and 6-isomer of FAM-alkyne, establishing a class-level benchmark [2]. The high quantum yield translates directly to detection sensitivity: at equivalent molar concentrations, 5-FAM-Alkyne produces stronger signal than lower quantum yield alternatives, reducing the amount of precious azide-modified biomolecule required per assay.

Fluorescence spectroscopy Quantum yield Fluorescein probes Detection sensitivity

Extinction Coefficient ≥80,000 M⁻¹cm⁻¹ Establishes 5-FAM-Alkyne as a High-Absorptivity Probe Compatible with Standard 488 nm Excitation

5-FAM-Alkyne demonstrates an extinction coefficient (ε) of 80,000 to 83,000 M⁻¹cm⁻¹ at its absorption maximum of 490-494 nm . This high molar absorptivity, coupled with excitation maximum precisely matching the 488 nm argon-ion laser line, ensures efficient photon absorption in flow cytometry and confocal microscopy platforms. The extinction coefficient is consistent between 5-FAM-Alkyne and 6-FAM-Alkyne isomers (both reported at 80,000 M⁻¹cm⁻¹) . However, it exceeds that of some alternative alkyne-functionalized probes with lower ε values (e.g., certain coumarin-alkyne derivatives with ε < 50,000 M⁻¹cm⁻¹), providing higher signal intensity at equivalent labeling densities.

Absorption spectroscopy Extinction coefficient 488 nm laser Fluorescence microscopy

Single 5-Isomer Purity Enables Consistent Activity in ALP Biosensor Assays Versus 6-Isomer or Mixed-Isomer Formulations

5-FAM-Alkyne is specifically validated as a selective and sensitive fluorescent biosensor for alkaline phosphatase (ALP) activity detection . While 6-FAM-Alkyne shares similar spectral properties, the defined single 5-isomer identity of 5-FAM-Alkyne provides a consistent molecular geometry that may affect substrate recognition in enzyme-coupled assays. Vendor specifications indicate that 5-FAM-Alkyne is supplied with purity levels ranging from ≥97% to ≥98% by HPLC, ensuring minimal fluorescent impurities that could compromise assay signal-to-background ratios [1]. The single-isomer configuration is particularly relevant for quantitative ALP activity measurements where batch-to-batch consistency in probe-enzyme interaction is required.

Alkaline phosphatase detection Biosensor Enzyme assay High-throughput screening

High-Value Application Scenarios Where 5-FAM-Alkyne (CAS 510758-19-7) Delivers Quantifiable Advantage


Quantitative CuAAC-Based Conjugation Requiring Defined Stoichiometry and Single-Isomer Reproducibility

In applications where precise molar labeling ratios must be maintained across experimental replicates—such as antibody-drug conjugate characterization, quantitative proteomics using azide-modified amino acids, or nucleic acid probe development—the single 5-isomer configuration of 5-FAM-Alkyne eliminates the uncontrolled variable of isomeric mixture ratios [1]. This is particularly critical when conjugating to sterically constrained azide sites where the orientation of the 5-carboxy substituent versus the 6-carboxy substituent may differentially influence reaction efficiency [2].

High-Sensitivity Fluorescence Detection on 488 nm-Equipped Instrument Platforms

5-FAM-Alkyne's extinction coefficient of ≥80,000 M⁻¹cm⁻¹ at 490-494 nm and quantum yield of 0.93 enable maximal signal generation on flow cytometers, confocal microscopes, and plate readers equipped with standard 488 nm argon-ion lasers [1]. This spectral compatibility eliminates the need for specialized excitation sources and ensures efficient photon absorption per labeled molecule, which is essential for detecting low-abundance azide-tagged targets in single-cell analysis or high-throughput screening campaigns [2].

Dual-Mode Click Chemistry Workflows Requiring Both CuAAC and SPAAC Compatibility

5-FAM-Alkyne's terminal alkyne functionality supports both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, enabling flexible experimental design across in vitro and live-cell applications [1]. This dual reactivity allows researchers to perform initial optimization and validation using high-efficiency CuAAC in cell lysates or purified systems, then transition to copper-free SPAAC with DBCO-azide partners for live-cell imaging studies where copper cytotoxicity would otherwise confound results [2].

Alkaline Phosphatase Activity Screening Requiring Fluorescent Readout Consistency

5-FAM-Alkyne is validated as a selective fluorescent biosensor for alkaline phosphatase (ALP) detection, with defined single 5-isomer geometry supporting reproducible probe-enzyme interactions across screening campaigns [1]. The high purity specification (≥97% by HPLC) minimizes fluorescent impurities that could elevate background signal, while the high quantum yield (0.93) provides sufficient sensitivity for detecting modest changes in ALP activity in compound library screens or clinical biomarker assays [2].

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